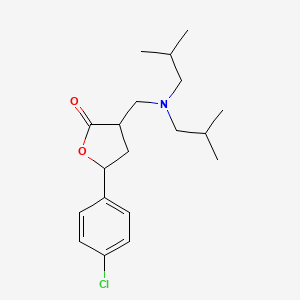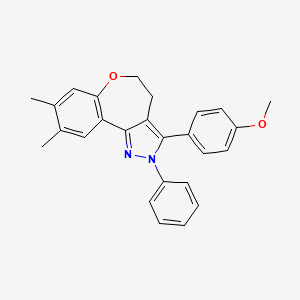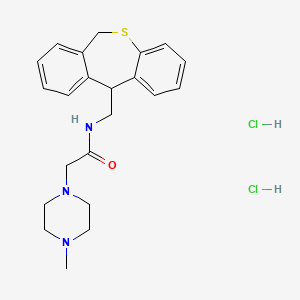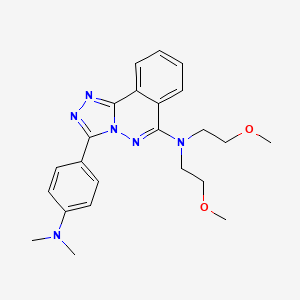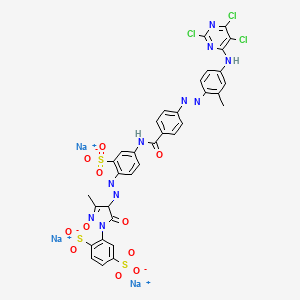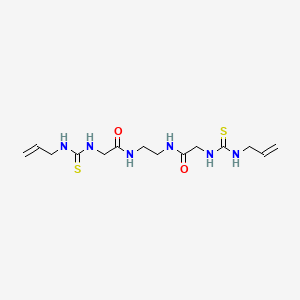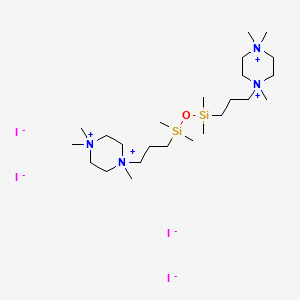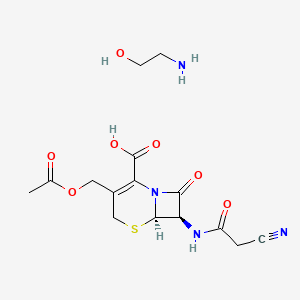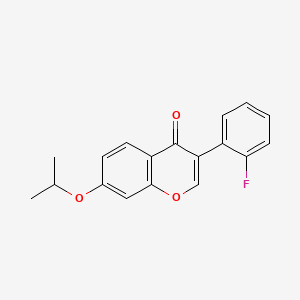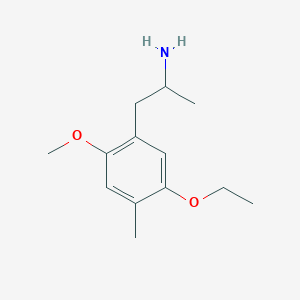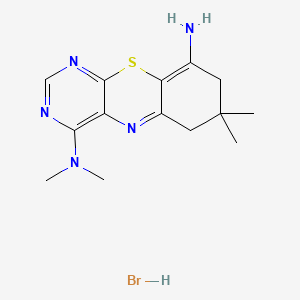
6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused heterocyclic rings, which contribute to its stability and reactivity. It is often studied for its potential use in medicinal chemistry and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide typically involves multi-step organic reactions. The process begins with the formation of the pyrimido-benzothiazine core, followed by the introduction of amino and dimethylamino groups. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow reactions. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.
類似化合物との比較
Similar Compounds
Uniqueness
6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide stands out due to its unique fused heterocyclic structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it offers a combination of stability, reactivity, and potential therapeutic applications, making it a valuable subject of study in various scientific fields.
特性
CAS番号 |
80761-73-5 |
|---|---|
分子式 |
C14H20BrN5S |
分子量 |
370.31 g/mol |
IUPAC名 |
4-N,4-N,7,7-tetramethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide |
InChI |
InChI=1S/C14H19N5S.BrH/c1-14(2)5-8(15)11-9(6-14)18-10-12(19(3)4)16-7-17-13(10)20-11;/h7H,5-6,15H2,1-4H3;1H |
InChIキー |
BQOGIXCIHSSEBH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C2C(=NC3=C(N=CN=C3S2)N(C)C)C1)N)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


